molecular formula C17H22N2O6 B2510556 Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate CAS No. 896332-89-1

Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate

Cat. No. B2510556
CAS RN: 896332-89-1
M. Wt: 350.371
InChI Key: ADZVYIZIEQSGCN-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic compounds . This group is known to possess important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were also analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

The BDMMBSH compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 . One carbon–oxygen double bond exists in the compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been involved in studies exploring synthesis techniques. For instance, the synthesis of fluorine-containing 2-(1-aryl-4-oxo-1,4-dihydrocinnolin-3-yl)-2-oxoacetic acids involves reactions that include similar ethyl 2-oxoacetate compounds. This study is significant for understanding the chemical reactions and properties of related compounds (Fokin et al., 2005).

  • Catalytic Processes : Another study details the catalytic asymmetric hydrogenation of a similar ethyl 2-oxoacetate compound in the synthesis of cognitive enhancers, demonstrating the compound's relevance in catalytic processes and synthesis of biologically active molecules (Li et al., 2011).

  • Crystal Structure Analysis : The crystal structures of similar compounds have been analyzed, offering insights into their molecular geometries and potential applications in various fields of chemistry and pharmacology (Ahmed et al., 2016).

Biological and Pharmacological Potential

  • Protein-Tyrosine Phosphatase 1B Inhibition : Ethyl 2-oxoacetate derivatives have been studied for their inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B), which is relevant in the context of diabetes and obesity treatment (Navarrete-Vázquez et al., 2012).

  • Antitumor Activity : Certain derivatives of ethyl 2-oxoacetate have shown potential in inhibiting the proliferation of cancer cell lines, highlighting their possible use in developing anticancer therapies (Liu et al., 2018).

  • Antimicrobial Agents : New derivatives of ethyl 2-oxoacetate have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting their applicability in developing new antimicrobial agents (Desai et al., 2007).

Chemoinformatics and Computational Studies

  • Molecular Electrostatic Potential Analysis : Computational studies including Density Functional Theory (DFT) calculations have been conducted on similar compounds to understand their electronic structures and potential reactivity (Halim & Ibrahim, 2017).

  • Memory Enhancement Studies : Derivatives of the compound have been synthesized and tested for their effects on memory enhancement in animal models, indicating potential neurological applications (Li Ming-zhu, 2010).

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, all synthesized compounds showed cytotoxic activity against the HeLa Cervical cancer cell line at higher concentration ranges .

Future Directions

The wide spectrum of attractive utilization of similar compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future research could focus on further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

properties

IUPAC Name

ethyl 2-[[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6/c1-2-23-17(21)16(20)18-10-13(19-5-7-22-8-6-19)12-3-4-14-15(9-12)25-11-24-14/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZVYIZIEQSGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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